Product packaging for Hept-5-yn-1-ol(Cat. No.:CAS No. 58944-42-6)

Hept-5-yn-1-ol

Cat. No.: B1279254
CAS No.: 58944-42-6
M. Wt: 112.17 g/mol
InChI Key: NVDRTKDQNXWZSY-UHFFFAOYSA-N
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Description

Significance of Alkyne-Alcohol Architectures in Complex Molecule Construction

Molecules that contain both an alkyne and an alcohol, known as alkynyl alcohols or alkyne-alcohols, are highly versatile intermediates in organic synthesis. researchgate.netontosight.ai The dual functionality allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or it can be substituted. The alkyne group can undergo various reactions, including reduction to an alkene or alkane, cycloadditions, and coupling reactions.

This bifunctional nature is particularly powerful in the synthesis of complex molecules. researchgate.net It allows chemists to bring together different parts of a molecule or to introduce new functional groups in a controlled manner. nih.govresearchgate.net For instance, the alcohol can act as a nucleophile or be converted into a leaving group, while the alkyne can participate in carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This strategy is crucial for building the carbon skeletons of natural products and pharmaceutically active compounds. kyoto-u.ac.jpwikipedia.org The ability to construct complex cyclic and heterocyclic structures is another key advantage, often achieved through intramolecular reactions where the alcohol and alkyne moieties of the same molecule react with each other. sci-hub.st

Evolution of Synthetic Strategies for Unsaturated Alcohols

The synthesis of unsaturated alcohols, a class that includes Hept-5-yn-1-ol, has evolved significantly over the years. Early methods often relied on harsh reaction conditions and offered limited selectivity. Modern synthetic chemistry now provides a range of milder and more efficient strategies.

One common approach involves the alkynylation of carbonyl compounds, where a metal acetylide is added to an aldehyde or ketone. wikipedia.org Protecting groups are often essential in these syntheses to prevent the alcohol functionality from interfering with reactions targeting the other end of the molecule. For example, a silyl (B83357) ether can be used to protect the hydroxyl group of a bromo-alcohol before introducing the alkyne via nucleophilic substitution. pearson.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings, have become fundamental tools for creating carbon-carbon bonds and are widely used in the synthesis of unsaturated alcohols. kyoto-u.ac.jp More recent developments focus on increasing efficiency and sustainability. This includes the use of heterogeneous catalysts for selective hydrogenations, which can reduce an aldehyde to an alcohol without affecting other unsaturated groups in the molecule. rsc.org Catalytic methods that enable remote functionalization through isomerization are also emerging, allowing for the strategic repositioning of double or triple bonds within a molecule to access specific isomers. acs.org These advanced strategies provide chemists with greater control over the structure and stereochemistry of the final product. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1279254 Hept-5-yn-1-ol CAS No. 58944-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDRTKDQNXWZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433661
Record name Hept-5-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58944-42-6
Record name Hept-5-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Hept 5 Yn 1 Ol and Its Derivatives

Protecting-Group Assisted Approaches in Alkynol Synthesis

The presence of multiple reactive functional groups in a molecule, such as the hydroxyl group and the alkyne in precursors to hept-5-yn-1-ol, necessitates the use of protecting groups to ensure chemoselectivity during synthesis. wikipedia.org A protecting group temporarily blocks a functional group from reacting, allowing for chemical modifications at other sites in the molecule. wikipedia.orgslideshare.net After the desired transformation, the protecting group is removed to restore the original functionality. wikipedia.org

Strategic Hydroxyl Group Protection for Selective Functionalization

In the synthesis of alkynols like this compound, the hydroxyl group is often protected to prevent it from interfering with reactions targeting the alkyne moiety or other parts of the molecule. pearson.compearson.com This strategy is crucial for achieving high yields and preventing the formation of unwanted byproducts.

Trialkylsilyl ethers are among the most common and effective protecting groups for alcohols. cureffi.org A frequently used example is the tert-butyldimethylsilyl (TBDMS) group. pearson.comcureffi.org The protection of an alcohol with a silyl (B83357) group, such as TBDMS chloride, typically occurs in the presence of a base like imidazole. pearson.com

The stability of silyl ethers varies depending on the steric bulk of the alkyl groups on the silicon atom. cureffi.org For instance, tert-butyldimethylsilyl (TBS) ethers are more robust and less easily cleaved than trimethylsilyl (B98337) (TMS) ethers, making them more suitable for multi-step syntheses. cureffi.org Deprotection of silyl ethers is commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild acidic conditions. pearson.comcureffi.orglookchem.com A documented synthesis of this compound involves the deprotection of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane using tetrabutylammonium fluoride in tetrahydrofuran (B95107), achieving a high yield. lookchem.com

Table 1: Common Trialkylsilyl Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationCommon Reagent for ProtectionCommon Reagent for Deprotection
TrimethylsilylTMSTrimethylsilyl chlorideMild acid or base
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl chlorideTetrabutylammonium fluoride (TBAF)
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chlorideTetrabutylammonium fluoride (TBAF)

This table summarizes common trialkylsilyl protecting groups used in organic synthesis.

With the hydroxyl group protected, the introduction of the alkyne moiety can be achieved through a nucleophilic substitution reaction. pearson.comlibretexts.org This typically involves the reaction of an alkyl halide with an acetylide anion. libretexts.orglibretexts.org Acetylide anions, being strong nucleophiles, can displace a halide or other suitable leaving group from a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com

For example, in a synthetic route to this compound starting from 4-bromobutan-1-ol, the hydroxyl group is first protected as a TBDMS ether. pearson.com The resulting bromo-TBDMS ether then undergoes a nucleophilic substitution reaction with a suitable acetylide, such as sodium acetylide, to form the carbon skeleton of the target molecule. pearson.com It is important to use primary halides in these reactions, as secondary or tertiary halides are prone to elimination reactions (E2 mechanism) due to the strong basicity of the acetylide anion. libretexts.org

Utilization of Trialkylsilyl Protecting Groups

Grignard Reagent-Based Convergent Synthesis Pathways

Grignard reagents offer a powerful and versatile method for constructing carbon-carbon bonds in the synthesis of alkynols. masterorganicchemistry.com These organomagnesium compounds are highly reactive and can be used to introduce alkyl or alkynyl groups. google.com

In a convergent synthesis approach, a Grignard reagent can be prepared from an appropriate alkyl halide. For instance, the synthesis of an analog of this compound can involve the preparation of a Grignard reagent like isopropylmagnesium chloride. The synthesis of certain alkynols can also be achieved by reacting a Grignard reagent with a terminal alkyne to generate a magnesium acetylide, which then reacts with an aldehyde or ketone. vaia.com For example, 1-heptyne (B1330384) can be treated with ethylmagnesium bromide to form the corresponding magnesium heptynide, which then reacts with formaldehyde (B43269) to yield an alkynol.

The choice of solvent is critical for the success of Grignard reactions, with ethers like tetrahydrofuran (THF) and diethyl ether being commonly used due to their ability to solubilize the Grignard intermediates.

Table 2: Example of a Grignard-Based Synthesis Step

Reactant 1Reactant 2ReagentProduct
1-HeptyneFormaldehydeEthylmagnesium bromideAn alkynol

This table illustrates a typical reaction sequence involving a Grignard reagent for the synthesis of an alkynol.

Transition Metal-Catalyzed Syntheses of this compound Analogs

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including alkynes and their derivatives. mdpi.comnih.govcore.ac.uk These catalytic systems offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. nih.govwikipedia.org

Palladium-Catalyzed Coupling Reactions in Alkyne Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comwikipedia.org The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for synthesizing substituted alkynes. mdpi.comnih.govorganic-chemistry.org

The standard Sonogashira reaction employs a palladium catalyst, often in combination with a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with a copper acetylide and reductive elimination to yield the final product. nih.gov There are also copper-free variations of the Sonogashira reaction that have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org

This methodology has been widely applied in the synthesis of natural products and complex organic molecules. wikipedia.org For instance, the synthesis of enynes, which are structural motifs in many biologically active compounds, can be achieved through the stereospecific Sonogashira coupling of terminal acetylenes with vinylic halides. wikipedia.org While direct examples for this compound are not explicitly detailed, the Sonogashira coupling provides a general and powerful strategy for the synthesis of its analogs and derivatives by coupling appropriate terminal alkynes with vinyl or aryl halides. spbu.ru

Table 3: Key Components of a Typical Sonogashira Coupling Reaction

ComponentRoleExample
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalystForms copper acetylide intermediateCopper(I) iodide (CuI)
BaseNeutralizes the generated acidTriethylamine (B128534) (Et₃N), Diisopropylamine (DIPA)
Substrate 1Terminal AlkynePent-4-yn-1-ol
Substrate 2Aryl or Vinyl HalideAryl iodide, Vinyl bromide

This table outlines the essential components and their functions in a palladium-catalyzed Sonogashira coupling reaction.

Copper-Mediated Functionalization and Coupling Strategies

Copper-catalyzed reactions are pivotal in the synthesis of alkyne-containing molecules like this compound. These methods are valued for their efficiency and functional group tolerance.

A notable application of copper catalysis is in the coupling of terminal alkynes with various electrophiles. For instance, the synthesis of 1-(1-adamantyl)-7-hydroxy-hept-2-yn-1-one involves the reaction of 1-Adamantyl bromomethyl ketone with 5-hexyn-1-ol, a close structural analog of this compound, using Copper(II) chloride as a catalyst in methanol. biointerfaceresearch.com This reaction proceeds at reflux for 48 hours, yielding the desired alkynol derivative. biointerfaceresearch.com The cyclization of such alkyn-alcohol derivatives can also be achieved using Copper(II) chloride, leading to the formation of tetrahydro-oxepine derivatives. biointerfaceresearch.com

Copper catalysts, often in conjunction with palladium, are instrumental in Sonogashira cross-coupling reactions. This method allows for the formation of disubstituted alkynes by coupling terminal alkynes with aryl or alkyl halides. For example, coupling pent-4-yn-1-ol with aryl iodides in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide can yield aryl-substituted alkynes with high efficiency.

Furthermore, copper catalysis facilitates the three-component coupling of N-alkylanilines, terminal alkynes, and alcohols through a visible-light-mediated photoredox process. researchgate.net This approach enables the selective α-C−H bond activation of unactivated alkyl alcohols for the synthesis of propargylamines. researchgate.net Another three-component coupling strategy involves terminal alkynes, anthranils, and alcohols, catalyzed by a copper and DMAP relay system, to produce 2-alkoxy quinolines. researcher.life

While highly effective, copper-catalyzed reactions of terminal alkynes can sometimes lead to side reactions, such as the homo-coupling of the alkyne starting material, particularly at elevated temperatures. nih.gov Careful control of reaction conditions is therefore crucial to maximize the yield of the desired product.

Table 1: Copper-Mediated Reactions for Alkyne Functionalization

Reaction Type Reactants Catalyst System Product Type Ref.
Alkyne-Alkyl Halide Coupling 1-Adamantyl bromomethyl ketone, 5-hexyn-1-ol Copper(II) chloride Alkynol derivative biointerfaceresearch.com
Sonogashira Coupling Terminal alkyne, Aryl/Alkyl halide PdCl₂(PPh₃)₂, CuI Disubstituted alkyne
A3' Coupling (Photoredox) N-alkylaniline, Terminal alkyne, Alcohol Copper catalyst, Visible light Propargylamine researchgate.net
Three-Component Coupling Terminal alkyne, Anthranil, Alcohol Copper, DMAP 2-alkoxy quinoline researcher.life
Photoinduced Alkylation Terminal alkyne, Alkyl iodide Copper catalyst, Blue light Alkylated alkyne nih.gov

Ruthenium-Catalyzed Alkyne-Alcohol C–C Couplings and Isomerizations

Ruthenium catalysts are exceptionally versatile for mediating C–C bond formation and isomerization reactions involving alkynes and alcohols. These transformations often proceed with high atom economy and stereoselectivity.

A significant application is the redox-triggered C–C coupling of alkynes and primary alcohols to produce (Z)-homoallylic alcohols. nih.gov This process is catalyzed by a cationic ruthenium complex and demonstrates good to complete control of the olefin geometry. nih.gov The mechanism is thought to involve the oxidative coupling of an allene (B1206475) (formed in situ from the alkyne) and an aldehyde (generated from the alcohol) to form an oxaruthenacycle. nih.gov

Ruthenium catalysts also facilitate the enantioselective carbonyl allylation using alkynes and primary alcohols. organic-chemistry.org Chiral ruthenium(II) complexes can catalyze the reaction to form homoallylic alcohols with high regio-, diastereo-, and enantioselectivity. organic-chemistry.org In this process, the alkyne effectively serves as a chiral allylmetal equivalent. organic-chemistry.org

Furthermore, ruthenium catalysts are known to promote the isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds. jk-sci.compnas.org This atom-economic transformation provides an alternative to traditional two-step reduction and oxidation sequences. jk-sci.compnas.org In some cases, ruthenium-catalyzed cycloisomerization of diyne-ols can lead to the formation of highly functionalized five- and six-membered rings. nih.govacs.org

The coupling of prop-2-yn-1-ols with allyl alcohol, catalyzed by RuCl(cod)(C₅Me₅), is highly regioselective and can lead to the formation of 2-alkoxy-5-methylenetetrahydropyrans. acs.org The specific product formed is dependent on the reaction temperature. acs.org

Table 3: Ruthenium-Catalyzed Reactions of Alkynes and Alcohols

Reaction Type Reactants Catalyst System Product Type Key Feature Ref.
Redox-Triggered C–C Coupling Alkyne, Primary alcohol Cationic Ruthenium Complex (Z)-Homoallylic alcohol High stereoselectivity nih.gov
Enantioselective Carbonyl Allylation Alkyne, Primary alcohol Chiral Ruthenium(II) Complexes Homoallylic alcohol High enantioselectivity organic-chemistry.org
Isomerization Propargyl alcohol Ruthenium Catalyst α,β-Unsaturated carbonyl Atom-economic jk-sci.compnas.org
Cycloisomerization Diyne-ol CpRu(NCCH₃)₃⁺PF₆⁻ Functionalized cyclic dienones/dienals Forms 5- & 6-membered rings nih.govacs.org
Alkyne-Allyl Alcohol Coupling Prop-2-yn-1-ol, Allyl alcohol RuCl(cod)(C₅Me₅) 2-alkoxy-5-methylenetetrahydropyran High regioselectivity acs.org

Rhodium(III)-Catalyzed Oxidative Annulations (Contextualized from related compounds)

Rhodium(III)-catalyzed C–H activation has become a powerful tool for constructing C–C bonds, particularly in the synthesis of heterocyclic and carbocyclic systems. snnu.edu.cn While direct examples involving this compound are not explicitly detailed in the provided context, the methodologies are highly relevant for its potential derivatization.

A common strategy is the oxidative annulation of arenes with alkynes. researchgate.net For instance, Rh(III) catalysis can be used for the direct alkenylation and oxidative annulation of (hetero)arenes with internal alkynes. researchgate.net The reaction pathway can often be switched between alkenylation and annulation by modifying the reaction conditions. researchgate.net

Rhodium-catalyzed C-H activation/annulation has been successfully applied to the reaction of DNA-linked terminal alkynes with aromatic acids to form isocoumarin (B1212949) scaffolds. chemrxiv.orgnih.gov This demonstrates the potential for rhodium catalysts to mediate complex transformations involving terminal alkynes, even in challenging environments. chemrxiv.orgnih.gov The use of a large excess of the coupling partner can help to mitigate the undesired homocoupling of the terminal alkyne. chemrxiv.org

Electrochemical methods have been combined with rhodium-catalyzed C–H activation to improve sustainability by avoiding stoichiometric chemical oxidants. snnu.edu.cn This has been demonstrated in the oxidative annulation of aryl imidates and alkynes to form isoquinolines. snnu.edu.cn

Table 4: Rhodium(III)-Catalyzed Annulation Reactions with Alkynes

Reaction Type Reactants Catalyst System Product Type Key Feature Ref.
Oxidative Annulation Arene, Alkyne Cp*Rh(III) complexes (Hetero)aromatic rings Switchable between alkenylation and annulation researchgate.netsemanticscholar.org
C-H Activation/Annulation DNA-linked terminal alkyne, Aromatic acid Rhodium catalyst Isocoumarin scaffold DEL-compatible conditions chemrxiv.orgnih.gov
Electrochemical Oxidative Annulation Aryl imidate, Alkyne Rhodium catalyst, Electrochemistry Isoquinoline Avoids stoichiometric oxidants snnu.edu.cn

Green Chemistry Principles in this compound Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly processes. Key aspects include the use of one-pot transformations in aqueous media and maximizing atom economy.

One-Pot Transformations for Alkyne-to-Alcohol Conversions in Aqueous Media

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Performing these reactions in aqueous media further enhances their green credentials. pnas.org

A notable example is the one-pot conversion of alkynes into chiral alcohols. researchgate.net This can be achieved through a tandem process involving the hydration of the alkyne to a ketone, followed by an asymmetric transfer hydrogenation (ATH) to the chiral alcohol. researchgate.netrsc.org Such processes have been developed using various catalytic systems, including those based on ruthenium and rhodium. researchgate.net The use of aqueous media is not only environmentally friendly but can also positively influence reactivity and selectivity. jk-sci.com

For instance, a one-pot hydration/asymmetric transfer hydrogenation process has been developed for the synthesis of chiral alcohols from alkynes in an aqueous trifluoroethanol solution. researchgate.net Another approach utilizes a cost-efficient hydration/ATH process with a heterogeneous ruthenium/diamine catalyst that can be recycled. researchgate.net

The addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes has also been successfully carried out in aqueous media. pnas.org These transformations highlight the potential for developing water-mediated, multi-step syntheses for complex molecules derived from simple alkynes. researchgate.net

Table 5: One-Pot Alkyne-to-Alcohol Transformations in Aqueous Media

Reaction Type Catalyst System Solvent System Product Key Feature Ref.
Hydration/Asymmetric Transfer Hydrogenation TfOH, Chiral Ru(II) complex Aqueous CF₃CH₂OH Chiral alcohol Tandem catalysis researchgate.net
Hydration/Asymmetric Transfer Hydrogenation Cobaloxime, Ru/diamine Aqueous media Chiral alcohol Recyclable heterogeneous catalyst researchgate.net
Alkyne-to-Alcohol Conversion Formic acid, Catalyst Aqueous conditions Chiral alcohol Formic acid as hydrogen source rsc.org
Addition of Allyl Alcohol to Alkynes Ruthenium catalyst Aqueous media γ,δ-Unsaturated ketone/aldehyde Atom-economic addition pnas.org
Hydration of α,β-Unsaturated Ketones Chromium(III) chloride CH₃CN/H₂O β-Hydroxyl ketone Michael-type addition of water acs.org

Atom Economy and Waste Minimization in Unsaturated Alcohol Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Catalytic methods are instrumental in achieving high atom economy by enabling addition and isomerization reactions that incorporate all or most of the atoms from the starting materials into the final product. jk-sci.compnas.org

The synthesis of unsaturated alcohols through catalytic C–C bond formation from alkynes and alcohols exemplifies high atom economy. researchgate.netchemrxiv.org For example, the ruthenium-catalyzed redox-triggered coupling of alkynes and primary alcohols is a redox-neutral process that bypasses the need for stoichiometric organometallic reagents. organic-chemistry.org Similarly, iron-catalyzed coupling reactions that utilize alcohols as alkylating agents are inherently more atom-economical than methods requiring pre-functionalized starting materials. researchgate.net

Isomerization reactions, such as the ruthenium-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyls, are perfectly atom-economical as they only involve the rearrangement of atoms within the molecule. jk-sci.compnas.org

Waste minimization is another critical aspect of green synthesis. biofueljournal.com This can be achieved by using heterogeneous catalysts that are easily separated and recycled, reducing the amount of catalyst waste. mdpi.comrsc.org The use of electrochemical methods can also contribute to waste reduction by eliminating the need for chemical oxidants, with hydrogen often being the only byproduct. researchgate.net Furthermore, designing synthetic routes that avoid the use of protecting groups can significantly reduce the number of steps and the amount of waste generated. pnas.org

Table 6: Comparison of Atom Economy in Synthetic Reactions

Reaction Type Atom Economy Byproducts Green Chemistry Aspect Ref.
Addition/Cycloaddition High (often 100%) None (in ideal cases) Maximizes incorporation of reactant atoms pnas.orgjocpr.com
Isomerization 100% None All atoms are rearranged into the product jk-sci.compnas.org
Substitution Low Inherent waste from leaving groups Less efficient use of reactant atoms pnas.org
Elimination Low Inherent waste from eliminated groups Less efficient use of reactant atoms pnas.org
Catalytic Hydrogenation High Minimal (often none) Efficient addition of hydrogen jocpr.com

Application of Formic Acid as a Hydrogen Source

The use of formic acid as a hydrogen donor in transfer hydrogenation represents a significant advancement in the reduction of alkynes, offering a safer and more manageable alternative to high-pressure molecular hydrogen. nih.govmdpi.com This methodology is particularly relevant for the selective semi-hydrogenation of the alkyne moiety in this compound to yield (Z)-hept-5-en-1-ol. The reaction is typically catalyzed by transition metal complexes, with palladium-based systems demonstrating notable efficacy. researchgate.net

The process involves the catalytic decomposition of formic acid to generate hydrogen in situ, which is then transferred to the alkyne substrate. cdnsciencepub.com The choice of catalyst and reaction conditions is crucial for controlling the chemoselectivity and stereoselectivity of the reduction. For instance, palladium catalysts can be tuned to selectively produce cis- or trans-alkenes by adjusting the reaction parameters. organic-chemistry.orgorganic-chemistry.org Unsupported nanoporous gold (AuNPore) has also been identified as a robust heterogeneous catalyst for the stereoselective transfer semi-hydrogenation of alkynes to Z-olefins using formic acid, showing high yields and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Key research findings indicate that catalyst systems such as PdCl₂(PPh₃)₂ in the presence of a base like triethylamine can effectively reduce aromatic alkynes with excellent conversion rates. researchgate.net While direct studies on this compound are not prevalent, the principles derived from the reduction of other terminal and internal alkynes are broadly applicable. The reaction conditions, including the choice of solvent (e.g., THF), temperature, and the specific formic acid/base combination, are optimized to prevent over-reduction to the corresponding alkane and to maximize the yield of the desired alkene. researchgate.net

Table 1: Catalytic Systems for Alkyne Reduction Using Formic Acid as a Hydrogen Source

Catalyst SystemSubstrate TypeKey ConditionsObserved OutcomeReference
PdCl₂(PPh₃)₂ / NEt₃Aromatic AlkynesTHF, 50-80°CExcellent conversion, selective to (E)-alkene. Over-reduction rarely seen. researchgate.net
Unsupported Nanoporous Gold (AuNPore)Various AlkynesFormic Acid (donor)High chemo- and stereoselectivity for Z-olefins. Catalyst is reusable. organic-chemistry.orgorganic-chemistry.org
Hoveyda-Grubbs Catalysts (1st & 2nd Gen)Various AlkynesFormic Acid (donor)Selective transfer semi-hydrogenation, tolerates many functional groups. organic-chemistry.org
Diruthenium(0) Complex [Ru₂(µ-CO)(CO)₄(µ-dppm)₂]Internal Alkynes (e.g., PhC≡CPh)Formic Acid (donor)Successful hydrogenation via initial FA decomposition. Not effective for terminal alkynes. cdnsciencepub.com

Continuous Flow Chemistry for Scalable Synthesis and Method Development

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgscispace.com Its application to the synthesis and modification of this compound addresses many challenges associated with batch production, particularly for exothermic reactions like hydrogenation.

Reactor Design for Enhanced Reaction Efficiency

The efficiency of a continuous flow process is heavily dependent on the reactor design. For the partial hydrogenation of alkynes like this compound, packed-bed reactors (PBRs) are commonly employed. beilstein-journals.org These reactors contain a solid-supported heterogeneous catalyst (e.g., palladium on alumina (B75360) or carbon) through which the liquid substrate and hydrogen (or a hydrogen donor like formic acid) are passed. beilstein-journals.orgrsc.org The high surface-area-to-volume ratio in these reactors provides exceptional heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts from exothermic reactions. rsc.org

Other advanced reactor designs include catalytic static mixers, which are tubular reactors fitted with 3D-printed metal structures coated with a catalyst. acs.org This design ensures efficient mixing and contact between the gas and liquid phases, leading to high conversion rates for various hydrogenation reactions. acs.org Microreactors, with their even smaller channel dimensions, offer unparalleled control over reaction conditions and are ideal for rapid method development and optimization before scaling up. beilstein-journals.org

Table 2: Comparison of Reactor Types for Continuous Flow Hydrogenation

Reactor TypeKey FeaturesAdvantages for Alkyne HydrogenationReference
Packed-Bed Reactor (PBR)Column filled with solid catalyst particles.Excellent catalyst-substrate contact, easy scale-up, handles solid catalysts well. beilstein-journals.orgacs.org
Wall-Coated Capillary ReactorCatalyst coated on the inner wall of a capillary tube.Well-defined flow, good for kinetic studies, low pressure drop. beilstein-journals.org
Catalytic Static Mixer (CSM)3D-printed mixer scaffold coated with catalyst.Superior gas-liquid mixing, high conversion, flexible design. acs.org
MicroreactorChannels with sub-millimeter dimensions.Exceptional heat/mass transfer, precise control, enhanced safety, ideal for screening. rsc.orgbeilstein-journals.org

In-situ Analysis and Process Control in Flow Systems

A key advantage of continuous flow chemistry is the ability to integrate Process Analytical Technology (PAT) for in-situ, real-time reaction monitoring. beilstein-journals.orgrsc.org Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to the reactor outlet via specialized flow cells. beilstein-journals.orgthalesnano.com

Inline FTIR, such as ReactIR, allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. beilstein-journals.org This data provides immediate feedback on reaction performance, enabling rapid optimization of parameters like temperature, pressure, and residence time (controlled by the flow rate) to achieve maximum conversion and selectivity. beilstein-journals.orgu-szeged.hu Similarly, inline NMR provides detailed structural information, which is invaluable for monitoring complex transformations and identifying byproducts as they form. thalesnano.com This real-time analysis facilitates automated, high-throughput experimentation and robust process control. thalesnano.comu-szeged.hu

Table 3: In-situ Analytical Techniques for Flow Chemistry

TechniqueMonitored ParametersApplication in Flow SynthesisReference
FTIR (ReactIR)Concentration of functional groups (reactants, products).Fast reaction screening, optimization of temperature, flow rate, and pressure. beilstein-journals.orgu-szeged.hu
NMR SpectroscopyDetailed molecular structure, concentration of specific species.Reaction mechanism studies, byproduct identification, conversion monitoring. thalesnano.com
Mass Spectrometry (MS)Molecular weight of components.High-throughput screening, quick characterization of reaction output. mdpi.com
Gas Chromatography (GC)Separation and quantification of volatile components.Calculation of conversion and selectivity, purity analysis. rsc.org

Multi-Step Telescoped Continuous Flow Syntheses

Telescoped synthesis, where multiple reaction steps are performed sequentially in a single, continuous stream without the isolation of intermediates, is a hallmark of advanced flow chemistry. rsc.orgscielo.br This approach significantly reduces processing time, solvent waste, and manual handling, while also allowing for the safe use of hazardous or unstable intermediates. rsc.orgnih.gov

For a molecule like this compound, a telescoped sequence could involve its synthesis followed immediately by a derivatization step. For example, a flow process could be designed for the Sonogashira coupling of propargyl alcohol with a suitable halide to form a substituted alkynol, which is then directly streamed into a second reactor for a controlled reduction, oxidation, or coupling reaction. nih.gov The ability to introduce new reagents and change reaction conditions between reactor coils or modules allows for the combination of otherwise incompatible reaction types. scielo.br The development of inline purification methods, such as liquid-liquid separators or columns with supported scavengers, further enhances the utility of telescoped syntheses by delivering a pure product stream at the end of the sequence. scielo.brmdpi.com

Table 4: Hypothetical Telescoped Synthesis of a this compound Derivative

StepReactionFlow Module / ReactorPurposeReference Principle
1Sonogashira Coupling (e.g., Aryl iodide + this compound)Heated Coil Reactor with Pd/Cu catalystFormation of a C-C bond to create a more complex alkynol. nih.gov
2Inline PurificationScavenger CartridgeRemoval of residual catalyst and unreacted starting materials. mdpi.com
3Selective HydrogenationPacked-Bed Reactor (e.g., Pd/CaCO₃) with H₂ or Formic Acid feedReduction of the alkyne to a Z-alkene without isolating the intermediate. beilstein-journals.orgrsc.org
4OxidationCoil Reactor with oxidant feed (e.g., TEMPO/NaOCl)Conversion of the primary alcohol to an aldehyde or carboxylic acid. nih.govacs.org

Elucidation of Reaction Mechanisms and Reactivity Pathways Involving Hept 5 Yn 1 Ol

Selective Functional Group Interconversions of Alkyne and Alcohol Moieties

The alcohol and alkyne functional groups in hept-5-yn-1-ol can be independently modified through various selective reactions, allowing for stepwise synthetic strategies.

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions, while leaving the alkyne group intact.

Aldehyde Formation: The partial oxidation of this compound to its corresponding aldehyde, hept-5-ynal, can be achieved using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, effectively halting the oxidation at the aldehyde stage. uni-konstanz.de Another effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). These reactions are typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent overoxidation to the carboxylic acid.

Carboxylic Acid Formation: For the full oxidation to hept-5-ynoic acid, stronger oxidizing agents are required. Reagents such as chromic acid (generated from chromium trioxide or potassium dichromate in sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be used. rsc.orgthieme-connect.de The reaction is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the complete conversion of both the alcohol and the intermediate aldehyde to the final carboxylic acid product. thieme-connect.de

Table 1: Controlled Oxidation Reactions of this compound

Target Product Reagent(s) Typical Conditions Product Formed
Aldehyde Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temp. Hept-5-ynal
Aldehyde Swern Oxidation (oxalyl chloride, DMSO, triethylamine) CH₂Cl₂, -78 °C to Room Temp. Hept-5-ynal
Carboxylic Acid Chromic Acid (e.g., Jones reagent) Acetone, 0 °C to Room Temp. Hept-5-ynoic acid
Carboxylic Acid Potassium Permanganate (KMnO₄) Basic solution, then acid workup Hept-5-ynoic acid

Selective Reduction of Alkyne to Alkene or Alkane Linkages

The internal alkyne of this compound can be selectively reduced to a cis-alkene, a trans-alkene, or completely to an alkane without affecting the primary alcohol group. The stereochemical outcome is highly dependent on the catalyst and reaction conditions employed.

Cis-Alkene Formation: The syn-hydrogenation of the alkyne to produce the cis or (Z)-alkene, (Z)-hept-5-en-1-ol, is most commonly achieved using a "poisoned" catalyst. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) or quinoline, is highly effective for this transformation. wikidoc.orgwikipedia.org The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane. wikipedia.orgthieme-connect.de

Trans-Alkene Formation: The anti-hydrogenation required to form the trans or (E)-alkene, (E)-hept-5-en-1-ol, is accomplished via a dissolving metal reduction. This reaction typically involves using sodium (Na) or lithium (Li) metal in liquid ammonia (B1221849) (NH₃) at low temperatures (ca. -78 °C). The mechanism proceeds through a radical anion intermediate, which ultimately leads to the more thermodynamically stable trans-alkene product.

Alkane Formation: Complete reduction of the alkyne to the corresponding alkane, heptan-1-ol, occurs with catalytic hydrogenation using more active catalysts. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel under a hydrogen atmosphere will reduce the alkyne all the way to the alkane. google.comdrhazhan.comfuture4200.com

Table 2: Selective Reduction of the Alkyne in this compound

Target Product Reagent(s) Stereochemistry Product Formed
cis-Alkene H₂, Lindlar Catalyst (Pd/CaCO₃, quinoline) Syn-addition (Z)-hept-5-en-1-ol
trans-Alkene Na, liquid NH₃ Anti-addition (E)-hept-5-en-1-ol
Alkane H₂, Pd/C (or PtO₂, Raney Ni) N/A Heptan-1-ol

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide.

A common strategy involves the reaction of this compound with 4-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form hept-5-yn-1-yl 4-methylbenzenesulfonate. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an S_N2 reaction. beilstein-journals.orgpearson.com This two-step sequence allows for the introduction of various functional groups at the C1 position. For example, reaction of the tosylate with sodium cyanide (NaCN) would yield oct-6-ynenitrile.

Intramolecular Cyclization Chemistry of Alkynols

The dual functionality of this compound allows it to undergo intramolecular cyclization reactions, where the hydroxyl group acts as an internal nucleophile attacking the activated alkyne. These reactions are powerful methods for constructing oxygen-containing heterocyclic rings.

Gold-Catalyzed Hydroalkoxylation: Regioselectivity and Scope

Gold catalysts, particularly Au(I) and Au(III) complexes, are soft Lewis acids that effectively activate alkynes toward nucleophilic attack. acs.orgrsc.org The intramolecular hydroalkoxylation of this compound, a 1,6-alkynol, can potentially lead to two different cyclization products depending on which carbon of the alkyne is attacked.

6-exo-dig cyclization: Attack at the C-5 carbon results in a six-membered ring (a tetrahydropyran (B127337) derivative).

7-endo-dig cyclization: Attack at the C-6 carbon results in a seven-membered ring (an oxepane (B1206615) derivative).

For many alkynols, gold-catalyzed cyclizations generally favor the exo-dig pathway. jst.go.jp The regioselectivity can, however, be influenced by factors such as the substitution pattern on the alkyne and the specific gold catalyst and ligands used. acs.orgjst.go.jpchemistryviews.org In the case of this compound, a 6-exo-dig cyclization is the generally expected pathway, leading to the formation of a six-membered exocyclic enol ether. nih.govacs.org

Lanthanide-Catalyzed Exoselective Hydroalkoxylation/Cyclization

Organolanthanide complexes, such as those of the type Ln[N(SiMe₃)₂]₃ (where Ln = La, Sm, Y, Lu), are highly effective precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. nih.govacs.orgnih.gov These reactions are known for their high regioselectivity, proceeding almost exclusively via an exo cyclization pathway to yield exocyclic enol ethers. nih.govnih.gov

When applied to this compound, a lanthanide catalyst would be expected to produce the 6-exo cyclization product, 2-ethylidene-tetrahydropyran, with high selectivity. nih.gov The mechanism is believed to involve the formation of a lanthanide alkoxide, followed by a turnover-limiting insertion of the C-C triple bond into the Lanthanide-Oxygen bond via a highly organized transition state. nih.govnih.gov These catalysts are particularly effective for terminal alkynes, but also work well for internal alkynes, affording excellent E-selectivity for the resulting exocyclic double bond. nih.govacs.org

Kinetic and Mechanistic Investigations of Lanthanide Catalysis

Lanthanide catalysts are instrumental in the polymerization of dienes, and kinetic studies offer insights into their mechanism. Research into diene polymerizations using lanthanide coordination catalysts provides a foundational understanding of the catalytic processes that can be extrapolated to substrates like this compound. expertcorps.ru

Influence of Steric and Electronic Factors on Cyclization Selectivity

The selectivity of cyclization reactions involving unsaturated alcohols such as this compound is a delicate balance of steric and electronic influences. In Pauson-Khand reactions, for instance, the polarization of the alkyne, dictated by electron-withdrawing or electron-donating groups, can direct the regiochemistry of the cyclization. core.ac.uk Generally, the larger substituent on an internal alkyne will favor a position away from the newly forming ring due to steric hindrance. core.ac.uk However, strong electronic effects can override steric considerations, leading to unexpected regiochemical outcomes. core.ac.uk The presence of a silyl (B83357) group on an alkyne can also direct the regio- and stereochemistry of cyclization reactions due to both its steric bulk and electronic properties. thieme-connect.com

Mercury(II)-Salt-Mediated Cyclization Mechanisms

Mercury(II) salts are effective reagents for mediating the cyclization of unsaturated compounds, including those with alkyne functionalities. nih.govresearchgate.net These reactions typically proceed through an electrophilic attack of the mercury(II) species on the carbon-carbon triple bond, followed by intramolecular nucleophilic attack by the hydroxyl group. This process, known as oxymercuration, leads to the formation of a cyclic organomercury intermediate. thieme-connect.de Subsequent demercuration, often achieved with sodium borohydride, yields the final cyclic ether product. researchgate.net The stereoselectivity of these cyclizations can be high, often resulting in the formation of specific isomers. nih.govresearchgate.net For instance, the cyclization of certain hydroxy-alkene derivatives using mercury(II) acetate has been shown to produce furanose derivatives with high stereoselectivity. nih.gov

Radical-Promoted and Electrophilic Cyclization Strategies

Free-radical cyclizations offer a powerful method for constructing cyclic molecules under mild conditions. thieme-connect.de These reactions can be initiated by various means, including the use of radical initiators or transition metals. thieme-connect.de For a molecule like this compound, a radical could be generated at a position that allows for intramolecular addition to the alkyne, leading to a cyclic product. These reactions are often characterized by their tolerance of various functional groups and their ability to form sterically congested centers. thieme-connect.de

Electrophilic cyclization is another key strategy. In the context of enynes, gold-catalyzed cycloisomerizations are prominent. acs.org The mechanism often involves the activation of the alkyne by a cationic gold(I) complex, making it susceptible to intramolecular attack by the alkene. acs.org This can lead to the formation of various bicyclic products, with the specific outcome depending on the substitution pattern and the reaction conditions. acs.org

Base-Mediated Isomerization and Subsequent Cyclization

Bases can be employed to induce the isomerization of alkynes, a process known as the "alkyne zipper" reaction. mdpi.com This involves the migration of the triple bond along the carbon chain. mdpi.com For this compound, a strong base could potentially facilitate the movement of the alkyne to a different position, which could then be more favorable for a subsequent cyclization reaction. For example, treatment of hex-5-yn-1-ol with potassium tert-butoxide can lead to isomerization. The choice of base and solvent system is critical in controlling the extent and direction of the isomerization. mdpi.com

Catalytic Activation Strategies for Carbon-Carbon Triple Bonds

The activation of the carbon-carbon triple bond in alkynes is a cornerstone of their synthetic utility. Various catalytic strategies have been developed to achieve this, enabling a wide range of functionalization reactions.

Silver(I)-Catalyzed C-H Functionalization for Terminal Alkynes

For terminal alkynes, silver(I) catalysts play a significant role in activating the terminal C-H bond. rsc.org The silver(I) cation, acting as a Lewis acid, coordinates to the alkyne, increasing the acidity of the acetylenic proton. researchgate.net This facilitates the formation of a silver acetylide intermediate upon treatment with a base. researchgate.net This in-situ generated silver acetylide can then react with various electrophiles, leading to the functionalization of the alkyne terminus. rsc.orgresearchgate.net This method is advantageous due to the stability, availability, and low cost of many silver(I) salts. rsc.org

Lewis Acid-Catalyzed Generation of Propargylic Cations from Propargylic Alcohols

Propargylic alcohols, such as this compound, can serve as precursors to highly reactive propargylic cations through interaction with Lewis or Brønsted acids. researchgate.netntu.edu.sg The process is initiated by the coordination of the Lewis acid to the hydroxyl group, transforming it into a good leaving group (e.g., H₂O). Subsequent departure of this leaving group generates a carbocation. This cation is stabilized by the adjacent carbon-carbon triple bond through resonance, delocalizing the positive charge and forming an allenyl-type resonance contributor.

These propargylic carbocations are potent electrophiles that can be trapped by a variety of nucleophiles. researchgate.net While research specifically detailing the generation of a propargylic cation from this compound is specific, the general mechanism is a fundamental process in the chemistry of propargylic alcohols. researchgate.netthieme-connect.com The reaction is often complicated by potential rearrangements, such as the Meyer-Schuster rearrangement, which can lead to the formation of α,β-unsaturated carbonyl compounds. thieme-connect.com The choice of Lewis acid and reaction conditions is crucial in controlling the reaction pathway and selectively generating the desired products. For instance, silver triflate has been noted for its catalytic role in reactions involving propargylic diols. ntu.edu.sg

Table 1: Key Aspects of Propargylic Cation Generation

Feature Description
Precursor Propargylic alcohols (e.g., this compound)
Catalyst Lewis acids (e.g., AgOTf, BF₃) or Brønsted acids
Intermediate Resonance-stabilized propargylic cation
Mechanism Coordination of acid to -OH, loss of leaving group, formation of carbocation

| Subsequent Reactions | Nucleophilic attack, rearrangements (e.g., Meyer-Schuster) |

Other Significant Reaction Types

Cycloaddition and Polymerization Involving Alkynol Structures

The alkyne functionality in this compound provides a site for various cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic and polycyclic frameworks. mit.edu For instance, alkynes can act as dienophiles or participate in [2+2+2] cycloadditions. Metal-free formal [2+2+2] cycloaddition strategies have been developed for 1,6-diynes, proceeding through a cascade of pericyclic processes to form polycyclic derivatives. mit.edu

Diels-Alder reactions, a type of [4+2] cycloaddition, are among the most studied organic reactions and can be performed with alkyne components. academie-sciences.fr While simple alkynes are often reluctant dienophiles, their reactivity can be enhanced. The hydroxyl group in this compound could potentially direct or participate in such reactions after conversion to a more reactive functional group. Furthermore, the terminal alkyne is a suitable partner for azide-alkyne cycloadditions, often catalyzed by copper or ruthenium, which are central to "click chemistry."

The presence of the alkyne group also allows for polymerization. Alkynes can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization, to form polyacetylene-type polymers with interesting electronic and material properties. The hydroxyl group could influence the polymerization process and the properties of the resulting polymer.

Hydrogen Bonding and Intermolecular Interactions Mediated by the Hydroxyl Group

The primary hydroxyl (-OH) group in this compound is a key determinant of its physical properties and intermolecular behavior. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). lookchem.comchem960.comchemscene.com This capability leads to the formation of intermolecular hydrogen bonds, where molecules of this compound associate with one another in the liquid state.

These hydrogen bonding interactions are responsible for the compound's relatively high boiling point (87.5-88.5 °C at 10 Torr) compared to alkanes of similar molecular weight. lookchem.com The strength of these interactions must be overcome for the substance to transition from the liquid to the gas phase. The hydroxyl group also imparts a degree of polarity to the molecule, influencing its solubility in various solvents. It is expected to be soluble in polar organic solvents. The presence of a distinct hydrogen bond donor and acceptor site is a common feature among simple alcohols. chem960.comnih.gov

Table 2: Hydrogen Bonding Properties of this compound and a Related Compound

Compound Hydrogen Bond Donor Count Hydrogen Bond Acceptor Count Reference
This compound 1 1 lookchem.com
Hex-5-yn-1-ol 1 1 chem960.com

These intermolecular forces are crucial not only for determining physical properties but also for influencing reaction kinetics and mechanisms in the condensed phase.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

In-situ Vibrational Spectroscopy for Real-time Reaction Monitoring (e.g., FTIR, Raman)

In-situ vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-invasive tools for monitoring chemical reactions in real time. researchgate.netdiva-portal.org These techniques allow for the continuous measurement of reactants, intermediates, and products directly within the reaction vessel, providing critical kinetic and mechanistic data without the need for sample extraction. researchgate.net By tracking the appearance and disappearance of characteristic vibrational bands associated with specific functional groups, researchers can elucidate reaction pathways and optimize conditions. frontiersin.org

In the context of hept-5-yn-1-ol chemistry, in-situ FTIR is particularly valuable for observing reactions involving its alkyne (C≡C) and hydroxyl (O-H) functionalities. For instance, during the catalytic hydrogenation of this compound to hept-5-en-1-ol (B11972973) and subsequently to heptan-1-ol, the reaction progress can be monitored by observing changes in specific infrared frequencies. The initial spectrum would be dominated by the characteristic absorptions of the starting material. As the reaction proceeds, the intensity of the alkyne C≡C stretching vibration would decrease, while new bands corresponding to the alkene C=C stretch and its associated =C-H bending modes would appear and then subsequently decrease, followed by the strengthening of signals for the fully saturated C-H bonds.

The table below outlines the key vibrational frequencies that would be monitored during such a transformation.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Change During Hydrogenation
O-H (alcohol)Stretching3200-3400 (broad)Remains relatively constant
C≡C (internal alkyne)Stretching2100-2260 (weak)Decreases and disappears
C=C (alkene)Stretching1640-1680Appears and then disappears
C-H (alkane)Stretching2850-2960Increases in intensity

In-situ Raman spectroscopy offers a complementary approach. While the O-H stretch is a weak Raman scatterer, the C≡C and C=C bonds provide strong, sharp signals, making Raman an excellent choice for monitoring the transformation of the carbon backbone. chemicalbook.comtandfonline.com The ability to use fiber-optic probes allows for versatile integration into various reactor types, including high-pressure systems. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment and connectivity of atoms, multi-dimensional techniques are often required to resolve complex structures and establish stereochemistry, particularly for reaction products derived from this compound.

The standard ¹H and ¹³C NMR spectra of the parent compound, this compound, provide a baseline for analysis. The chemical shifts are indicative of the electronic environment of each nucleus.

Table of ¹H and ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃

PositionAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1CH₂3.66 (t)62.82
2CH₂1.5-1.6 (m)33.39
3CH₂1.6-1.7 (m)25.77
4CH₂2.1-2.2 (m)15.5 (approx.)
5C-79.5 (approx.)
6C-77.5 (approx.)
7CH₃1.78 (t)3.42

Data synthesized from literature sources. mpg.de

When this compound is converted into a more complex derivative, for example through a cycloaddition or coupling reaction, 1D NMR spectra can become crowded and difficult to interpret. In such cases, a suite of two-dimensional (2D) NMR experiments is employed for unambiguous structure assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbons (²J or ³J coupling). It is used to map out the proton-proton connectivity within the molecule's spin systems. For a derivative of this compound, COSY would connect the protons along the carbon chain, confirming the integrity of the backbone. doi.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for piecing together different molecular fragments, especially across quaternary carbons (like the internal alkyne carbons) or heteroatoms where no proton is present. For instance, in a reaction product, an HMBC correlation from the protons at C-4 to the alkyne carbons C-5 and C-6 would definitively establish their connectivity. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry, such as the cis or trans configuration of a double bond or the relative orientation of substituents on a ring.

The combined application of these techniques allows for the complete and unambiguous assignment of even highly complex structures derived from this compound. researchgate.net

Deuterium (B1214612) (²H) labeling is a classic technique for elucidating reaction mechanisms. By replacing a specific proton with a deuterium atom, its path can be traced throughout a chemical transformation. sapub.org NMR spectroscopy is exceptionally well-suited for this purpose, as deuterium is NMR-active but resonates at a very different frequency from protons and does not appear in a standard ¹H NMR spectrum.

Consider the reduction of the alkyne in this compound. To determine the source of the hydrogens added across the triple bond, the reaction could be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), followed by a protonated workup (H₂O). sapub.org

Mechanistic Probing via Deuterium Labeling in Alkyne Reduction

Reaction StepTechniqueObservationMechanistic Implication
Reduction of this compound with NaBH₄¹H NMRSignal for proton at C-5 of the resulting alkene shows a specific splitting pattern (e.g., a doublet of triplets).Establishes baseline spectrum.
Reduction of this compound with NaBD₄¹H NMRThe signal for the C-5 proton disappears or simplifies significantly (due to the absence of coupling to deuterium). sapub.orgConfirms that the hydride (deuteride) from the reducing agent adds to the C-5 position.
²H NMRA new signal appears at the chemical shift corresponding to the C-5 position.Provides direct evidence of deuterium incorporation at a specific site.

This method can distinguish between different mechanistic pathways, such as direct addition versus a "conducted tour" mechanism where protons (or deuterons) may be transferred intramolecularly. mdpi.com The change in splitting patterns and the appearance or disappearance of signals provide definitive evidence of bond-forming events. sapub.org

Multi-Dimensional NMR (COSY, NOESY, HMQC, HMBC) for Complex Structure Assignment

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Analysis and Regioselectivity Confirmation

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that measures the transition frequencies between quantized rotational energy levels of a molecule. Because the rotational spectrum is exquisitely sensitive to the mass distribution (moment of inertia) of a molecule, MRR can distinguish between constitutional isomers, diastereomers, and even isotopologues with unparalleled precision. marquette.edu

This technique is particularly powerful for confirming the regioselectivity of a reaction and for analyzing the outcome of isotopic labeling studies. marquette.edu For example, if a deuteration reaction on a derivative of this compound could potentially place a deuterium atom at several different positions, traditional methods like mass spectrometry might only confirm that deuteration has occurred, not where.

MRR can overcome this limitation. Each distinct regio- and isotopologue has a unique set of rotational constants (A, B, C) that act as a definitive fingerprint. By comparing the experimentally measured rotational spectrum to those calculated ab initio for each possible isomer, one can unambiguously identify and quantify the components of a product mixture. marquette.edu

Hypothetical Application of MRR to Confirm Regioselectivity Reaction: Hydrodeuteration of a this compound derivative to form a deuterated alkene.

Possible Product IsomerExpected Change in Moment of InertiaPredicted Rotational SpectrumOutcome
(E)-6-deutero-hept-5-en-1-olUnique mass distributionUnique set of rotational constants (A₁, B₁, C₁)Spectrum matches prediction, confirming this regioisomer.
(E)-5-deutero-hept-5-en-1-olDifferent mass distributionDifferent set of rotational constants (A₂, B₂, C₂)Spectrum does not match prediction.
(Z)-6-deutero-hept-5-en-1-olDifferent mass distributionDifferent set of rotational constants (A₃, B₃, C₃)Spectrum does not match prediction.

This precise analytical capability makes MRR an emerging and powerful tool for validating reaction outcomes where other spectroscopic methods might be ambiguous, providing definitive confirmation of regioselectivity and the precise location of isotopic labels. marquette.edu

Computational Chemistry and Theoretical Studies on Hept 5 Yn 1 Ol Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reaction mechanisms of organic compounds, including unsaturated alcohols like Hept-5-yn-1-ol. DFT calculations are employed to map the potential energy surface of a reaction, identifying stable intermediates, transition states, and final products. This analysis is vital for understanding how transformations such as intramolecular cyclization or hydroalkoxylation occur. wgtn.ac.nzresearchgate.net

In studies of related alkynyl systems, DFT calculations have been instrumental in exploring reaction pathways catalyzed by transition metals like gold and palladium. researchgate.netrsc.org For instance, theoretical investigations into gold-catalyzed hydroalkoxylation reactions reveal the crucial role of the catalyst in activating the alkyne's triple bond for nucleophilic attack by the hydroxyl group. wgtn.ac.nz The calculations can model the step-by-step process, from the initial coordination of the metal to the alkyne, through the nucleophilic addition, to the final protodeauration step that regenerates the catalyst. acs.orgresearchgate.net

A theoretical study on the palladium-catalyzed cyclization of hept-6-en-4-yn-1-ol, a structural isomer of this compound, provides a clear example of DFT's utility. rsc.org The calculations revealed a multi-step mechanism involving:

Migratory insertion

SN2-type reductive elimination

Oxidative addition

SN2-type substitution

These computational models help to confirm or propose the sequence of bond-making and bond-breaking events that are often difficult to observe experimentally. rsc.org The choice of functional and basis set is critical for obtaining accurate results, with common combinations including B3LYP, PBE0, and M06 with basis sets like 6-31G(d) or larger triple-ζ sets for greater accuracy. wgtn.ac.nzresearchgate.net

Table 1: Common DFT Functionals and Basis Sets in Alkyne Reaction Analysis

Functional Basis Set Typical Application Reference
PBE0 aug-cc-pVTZ Gold-catalyzed hydroalkoxylation mechanisms wgtn.ac.nz
B3LYP 6-311G(d,p) Geometry optimizations and energy calculations in cycloadditions researchgate.netresearchgate.net
M06 TZVP Single-point energy calculations in solvent researchgate.net
BP86 SVP / 6-31G(d) Geometry optimizations for metal-catalyzed reactions researchgate.net

Transition State Modeling and Energy Profile Determination of Reactions

For reactions involving this compound, such as intramolecular cyclization, computational chemists can model multiple competing pathways. By constructing a complete energy profile, which plots the free energy of all intermediates and transition states, they can determine the most likely reaction mechanism. For example, in gold-catalyzed hydroalkoxylation of various alkynes, the activation barrier for the final hydrogen migration was found to be the highest, indicating it is likely the rate-determining step. wgtn.ac.nz

In the detailed DFT study of the related hept-6-en-4-yn-1-ol, researchers calculated the free energy profiles for the formation of different products. rsc.org This allowed them to pinpoint the specific transition states and their associated energy barriers, providing a quantitative understanding of the reaction kinetics.

Table 2: Calculated Free Energy Barriers for Key Transition States in the Pd-Catalyzed Cyclization of Hept-6-en-4-yn-1-ol

Transition State (TS) Description Calculated Free Energy Barrier (kcal/mol) Reference
TS6' SN2-type reductive elimination to form allenic amine pathway 33.1 rsc.org
TS7' Intramolecular SN2-type substitution to yield allenic amine 27.7 rsc.org
TS8' SN2-type reductive elimination to form 1,3-diene pathway 31.8 rsc.org
TS9' Intramolecular SN2-type substitution to yield 1,3-diene 29.9 rsc.org

Data is for the substrate hept-6-en-4-yn-1-ol, illustrating the type of analysis applicable to this compound systems.

Prediction of Regioselectivity and Stereoselectivity in Catalytic Transformations

Computational modeling is particularly powerful for predicting the selectivity of chemical reactions. For an unsymmetrical molecule like this compound, reactions such as hydration or cyclization can often lead to multiple constitutional isomers (regioisomers) or stereoisomers. DFT calculations can predict which isomer will be the major product by comparing the activation energies of the transition states leading to each potential product. rsc.orgcore.ac.uk The pathway with the lower energy barrier will be kinetically favored, resulting in higher selectivity for that product. acs.org

Various factors influencing selectivity, such as steric effects, electronic effects, and catalyst-substrate interactions, can be systematically analyzed. rsc.org In catalytic systems, the structure of the ligand attached to the metal center can have a profound impact on the stereochemical outcome. Theoretical models can explain how a chiral ligand creates a chiral environment around the catalyst, favoring the formation of one enantiomer over the other. nih.gov

The study on the Pd-catalyzed cyclization of hept-6-en-4-yn-1-ol serves as a prime example of predicting regioselectivity. rsc.org Two main products were possible: an allenic amine and a 1,3-diene O-heterocycle. The DFT calculations showed that the transition state leading to the 1,3-diene (TS8') had a lower free energy barrier (31.8 kcal/mol) compared to the key transition state for the allenic amine pathway (TS6', 33.1 kcal/mol). rsc.org Furthermore, the final 1,3-diene product was thermodynamically more stable by 12.4 kcal/mol. This computational result correctly predicted that the 1,3-diene O-heterocycle would be the major product, which is consistent with experimental observations. rsc.org Such predictive power is invaluable for optimizing reaction conditions to achieve desired chemical products.

Strategic Applications of Hept 5 Yn 1 Ol As a Building Block in Complex Organic Synthesis

Construction of Intricate Polycyclic Architectures (e.g., Polycyclic Ethers)

The rigid framework and reactive functionalities of Hept-5-yn-1-ol make it an excellent starting material for the synthesis of complex polycyclic systems. While direct examples of this compound in polycyclic ether synthesis are not extensively documented in the provided results, the analogous compound, 5-hexyn-1-ol, is utilized in cascade reactions to create diverse heterocycles. rsc.org These reactions, often initiated by π-electrophilic catalyst-promoted cycloisomerization, form cyclic enol ether intermediates that can participate in further annulations to build up polycyclic structures. rsc.org For instance, silver(I)-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes leads to the diastereoselective synthesis of amazonaws.comamazonaws.comamazonaws.com-trioxa-fused ketals. rsc.org This suggests the potential for this compound to undergo similar transformations, providing a pathway to larger and more complex polycyclic ether systems. The additional carbon in the backbone of this compound could influence the ring size and stereochemical outcome of such cyclizations, offering access to novel polycyclic scaffolds.

Enantioselective and Diastereoselective Syntheses of Chiral Derivatives

The synthesis of enantiomerically pure or enriched chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. This compound and its derivatives are valuable substrates in enantioselective and diastereoselective reactions.

For example, a general method for the asymmetric synthesis of 3-vinylidene tetrahydropyrans and 3-vinylidene oxepanes has been developed using Lewis acid-catalyzed intramolecular reactions of oxocarbenium ions with propargylsilanes, demonstrating excellent diastereoselectivity and high asymmetric induction. molaid.com In a related context, the synthesis of chiral N-propargyl oxazolidines has been achieved with good diastereoselectivity through a copper-catalyzed domino A3-coupling/annulation of amino alcohols, formaldehyde (B43269), aldehydes, and alkynes. sci-hub.se

Furthermore, the diastereoselective synthesis of propargylic 1,2-anti-diol derivatives has been accomplished using α-alkoxypropargylstannanes, showcasing the control of stereochemistry at multiple centers. amazonaws.com A one-pot, three-step process involving a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a hydrogen bond-directed Diels-Alder reaction has been developed for the diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes from C-7 substituted hept-2-en-6-yn-1-ols. rsc.org

Table 1: Examples of Enantio- and Diastereoselective Reactions

Reaction TypeSubstrate/PrecursorKey Reagents/CatalystsProduct TypeStereochemical OutcomeReference
Lewis Acid-Catalyzed Intramolecular ReactionOxocarbenium ions and propargylsilanesLewis Acid3-Vinylidene tetrahydropyrans/oxepanesExcellent diastereoselectivity, high asymmetric induction molaid.com
Copper-Catalyzed Domino A3-Coupling/AnnulationAmino alcohols, formaldehyde, aldehydes, alkynesCopper(II)Chiral N-propargyl oxazolidinesGood diastereoselectivity (up to >20:1) sci-hub.se
Addition to α-AlkoxypropargylstannanesAldehydesα-AlkoxypropargylstannanesPropargylic 1,2-anti-diolsHigh diastereoselectivity amazonaws.com
One-Pot Tandem ProcessC-7 substituted hept-2-en-6-yn-1-olsPd(II) and Ru(II) catalystsAminobicyclo[4.3.0]nonanesDiastereoselective rsc.org

Development of Novel Heterocyclic Systems (e.g., Indoles, Oxacycles)

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including indoles and various oxacycles. The presence of both an alkyne and a hydroxyl group allows for diverse cyclization strategies.

An efficient strategy for the synthesis of asymmetrically substituted enediynes fused to benzothiophene, benzofuran, and indole (B1671886) has been developed based on the electrophilic cyclization of diacetylenes and Sonogashira coupling. spbu.ru This methodology's tolerance for various functional groups makes it advantageous for constructing macrocyclic enediyne systems fused to a heterocyclic core. spbu.ru In one instance, a derivative of this compound, specifically (8aS)-9-(7-hydroxy-7-phenylhept-5-yn-1-yl)-8a-methyl-1,2,6b,7,8,8a,9,14,14a,14b, decahydronaphto[2′,1′:4,5] indeno[1,2-b]indol-4-ol, was synthesized as part of a study to develop new antibacterial agents. nih.gov

The synthesis of oxacycles is another area where alkynols like this compound are instrumental. Gold(I) catalysis, for example, enables the efficient synthesis of N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones from N-protected and unprotected 5-aminopent-2-yn-1-ol, respectively. organic-chemistry.org This highlights the potential for similar gold-catalyzed cyclizations of this compound derivatives to yield various oxacyclic and nitrogen-containing heterocyclic systems.

Synthesis of Natural Product Scaffolds and Analogs

The structural motifs present in this compound are found in or can be elaborated to form the core of various natural products.

Precursors to Photosynthetic Tetrapyrrole Macrocycles

While direct evidence for the use of this compound as a precursor to photosynthetic tetrapyrrole macrocycles is not available in the provided search results, the synthesis of chiral hexynones as precursors to native photosynthetic hydroporphyrins has been reported. rsc.org These syntheses often involve the creation of complex side chains with specific stereochemistry, which are then attached to the macrocyclic core. The carbon chain and functional groups of this compound could potentially be modified and incorporated into such side chains, highlighting its latent potential in the synthesis of these vital biological molecules.

Design of Functional Molecules through Alkyne-Alcohol Reactivity

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic alkyne, allows for the design and synthesis of a wide array of functional molecules. The hydroxyl group can be easily converted into other functional groups or used as a handle for attachment to other molecules, while the alkyne can participate in a variety of coupling and cycloaddition reactions.

For instance, the alkyne zipper reaction can be used to isomerize internal alkynes to terminal alkynes, which are versatile synthetic intermediates. mdpi.com This reaction has been used in a synthesis where a terminal alkyne was formed quantitatively and subsequently isomerized to an internal alkyne. mdpi.com The hydroxyl group of this compound can be oxidized to form aldehydes or carboxylic acids, or it can be substituted. The alkyne and alkene groups can be selectively reduced. This reactivity allows for the creation of diverse molecular structures with tailored properties.

Retrosynthetic Pathway Analysis for Multi-Step Syntheses

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. This compound often emerges as a key building block in the retrosynthesis of more elaborate structures due to its simple yet versatile nature.

A multistep synthesis can be designed to convert 4-bromobutan-1-ol to this compound, which involves protecting the hydroxyl group, performing a substitution reaction to introduce the alkyne, and then deprotecting the alcohol. pearson.com This illustrates how this compound can be accessed from simpler starting materials and then used as a pivotal intermediate in a longer synthetic sequence.

In the context of preparing students for research, a six-step synthetic route has been developed for undergraduate organic chemistry labs, highlighting the interconnected nature of experiments in a research setting. trine.edu While the specific details of this synthesis are not fully provided, it underscores the pedagogical value of using multi-step sequences that likely involve versatile building blocks such as this compound. The alkyne zipper reaction is another example of a strategic transformation that can be incorporated into a retrosynthetic plan, allowing for the interconversion of internal and terminal alkynes as needed for a particular synthetic goal. mdpi.com

Future Research Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Alkynol Reaction Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how reactions are discovered and optimized. hilarispublisher.comappliedclinicaltrialsonline.com For a compound like Hept-5-yn-1-ol, AI and machine learning (ML) can be instrumental in predicting reaction outcomes, identifying novel transformations, and optimizing reaction conditions for yield and selectivity. hilarispublisher.com

Researchers are developing AI platforms that can analyze vast datasets of chemical reactions to identify hidden correlations between reactants, reagents, and outcomes. appliedclinicaltrialsonline.com By applying these models to this compound, chemists could accelerate the discovery of new synthetic pathways. For instance, ML algorithms could predict the feasibility and outcome of various catalytic transformations, screen for optimal catalysts, and forecast the impact of different solvents and temperatures without the need for extensive trial-and-error experimentation. appliedclinicaltrialsonline.com Projects aiming to create "Artificial Intelligence in Chemical Reaction Design" seek to predict the entire course of atomic behavior in reactions, suggesting novel and useful chemical processes. jst.go.jp This data-driven approach promises to enhance efficiency, reduce waste, and minimize the environmental impact of synthetic processes involving alkynols. hilarispublisher.com

Table 1: Potential Applications of AI/ML in this compound Reaction Design

AI/ML TechniqueApplication for this compoundPotential Outcome
Deep Learning Neural NetworksPredicting products of unknown reactions involving the alkyne or alcohol group. researchgate.netDiscovery of novel transformations and derivatives.
Automated Reaction PlatformsHigh-throughput screening of catalysts and reaction conditions. appliedclinicaltrialsonline.comRapid optimization of synthetic routes for yield and selectivity.
Predictive AnalyticsModeling reaction kinetics and mechanisms. hilarispublisher.comDeeper understanding of reaction pathways, enabling rational design.
Generative ModelsDesigning novel synthetic targets starting from this compound.Expansion of the accessible chemical space for drug discovery and materials science.

Further Development of Sustainable and Biocatalytic Approaches for this compound Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on developing sustainable and environmentally benign processes. Biocatalysis, which uses enzymes to perform chemical transformations, is at the forefront of this movement. acs.orgcaltech.edu For this compound, biocatalytic methods offer a promising route to producing enantiomerically pure forms of its derivatives, which is often crucial for applications in pharmaceuticals and agrochemicals.

Enzymes such as lipases, proteases, and alcohol dehydrogenases (ADHs) are highly effective for the kinetic resolution of racemic alcohols. acs.orguniovi.es For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic derivative of this compound, allowing for the easy separation of the unreacted enantiomerically pure alcohol. researchgate.net Similarly, ADHs could be employed for the stereoselective reduction of a corresponding ketone to produce a single enantiomer of a chiral alcohol. The development of enzyme-catalyzed cascade reactions, where multiple transformations occur in a single pot, further enhances the efficiency and sustainability of these processes. uniovi.es Future research will likely focus on discovering and engineering novel enzymes with tailored substrate specificities and enhanced stability for reactions involving alkynols like this compound. caltech.edu

Table 2: Biocatalytic Approaches for this compound Derivatives

Enzyme ClassReaction TypePotential Application to this compound Derivative
Lipases/ProteasesEnantioselective acylation/hydrolysis. acs.orgKinetic resolution of racemic this compound or its esters.
Alcohol Dehydrogenases (ADHs)Stereoselective reduction/oxidation. uniovi.esSynthesis of enantiopure this compound from the corresponding aldehyde/ketone.
TransaminasesKinetic resolution of ketoamides. uniovi.esSynthesis of chiral amino-alcohols derived from this compound.

Exploration of Novel Catalytic Systems for Challenging Transformations

The dual functionality of this compound presents a rich platform for exploring novel catalytic systems that can achieve challenging and selective transformations. Transition-metal catalysis, in particular, offers a powerful toolkit for activating the alkyne group.

Gold (Au) Catalysis: Gold(I) complexes are exceptionally effective at activating alkynes toward nucleophilic attack due to their high π-acidity. acs.org This can be harnessed for intramolecular cyclization reactions or intermolecular additions to the triple bond of this compound.

Silver (Ag) Catalysis: Silver triflate (AgOTf) has been shown to catalyze cascade annulation reactions of closely related 5-hexyn-1-ols with aldehydes. rsc.org This methodology could be applied to this compound to generate complex, stereochemically rich polycyclic ether structures. rsc.org

Palladium (Pd) Catalysis: Palladium catalysts are versatile and have been used for a wide array of reactions including carbonylation, cross-coupling (like the Sonogashira reaction), and oxidative cyclizations. mdpi.comresearchgate.netescholarship.org For this compound, Pd-based systems could facilitate the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the alkyne terminus. mdpi.com

Future research will focus on developing catalysts that offer higher selectivity, operate under milder conditions, and enable transformations that are currently difficult to achieve. This includes creating bimetallic systems or catalysts encapsulated within novel supports to enhance reactivity and recyclability.

Table 3: Novel Catalytic Systems for this compound Transformations

Catalyst SystemTarget TransformationPotential Product ClassReference
Gold(I) ComplexesIntramolecular hydroalkoxylation/cyclizationCyclic ethers (e.g., tetrahydropyrans) acs.org
Silver Triflate (AgOTf)Cascade annulation with aldehydesFused polycyclic ketals rsc.org
Palladium(II) Iodide (PdI₂)Carbonylative cyclizationLactones and other heterocyclic compounds mdpi.com
Copper(I) ComplexesCycloisomerization of enyne derivativesComplex polycyclic structures researchgate.net

Expanding the Scope of Intramolecular Cyclization Reactions for Diversified Product Libraries

The ability of this compound to undergo intramolecular cyclization makes it a valuable precursor for creating diverse libraries of heterocyclic compounds. The hydroxyl group can act as an internal nucleophile, attacking the activated alkyne to form cyclic ethers.

Research on the closely related 5-hexyn-1-ols has demonstrated that the reaction pathway can be strategically controlled. rsc.org For example, using a silver catalyst, 5-hexyn-1-ols with primary or secondary hydroxyl groups undergo a cascade annulation with aldehydes to form complex -trioxa-fused ketals. In contrast, substrates with tertiary hydroxyl groups yield different bicyclic structures (hexahydro-2H-chromenes). This demonstrates that subtle modifications to the alkynol substrate can lead to divergent and predictable outcomes, allowing for the systematic generation of diverse molecular architectures. rsc.org

Future efforts will aim to expand this concept to this compound, exploring a wider range of catalytic systems (e.g., gold, platinum, palladium) and external reagents to access an even greater variety of ring sizes and functionalities. By creating libraries of structurally diverse molecules from a common starting material, researchers can accelerate the search for new bioactive compounds.

Development of Advanced Analytical Tools for Real-time Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For the complex, multi-step transformations that this compound can undergo, advanced analytical and computational tools are indispensable.

Computational Chemistry: Techniques like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) allow researchers to model reaction pathways, calculate energy barriers, and visualize transition states. escholarship.orgcore.ac.uk These computational studies can provide detailed insights into how catalysts function and why certain products are formed preferentially, guiding the rational design of improved catalytic systems. escholarship.org

Real-time Monitoring: The integration of AI-powered sensors and advanced spectroscopic techniques into reaction setups enables the real-time collection and analysis of data. hilarispublisher.com This allows for precise, on-the-fly monitoring and control of reaction parameters, leading to enhanced efficiency and safety.

Future research will focus on combining these computational and experimental tools to create a comprehensive picture of the reaction dynamics. For this compound, this could involve using DFT to predict the mechanism of a novel cyclization reaction and then using in-situ spectroscopy to experimentally validate the predicted intermediates and kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.